molecular formula C17H17NO5S2 B256611 Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No. B256611
M. Wt: 379.5 g/mol
InChI Key: PKPXTFHCAQLZAZ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the family of thiazolidinones that have been extensively studied for their diverse biological activities.

Scientific Research Applications

Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. It also inhibits angiogenesis and metastasis, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves the inhibition of various signaling pathways that are involved in cancer progression. It activates the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. It also inhibits the PI3K/Akt pathway, which is involved in cell survival and proliferation. Moreover, it inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been shown to exhibit various biochemical and physiological effects. It induces oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells by regulating the expression of various matrix metalloproteinases. Moreover, it exhibits anti-inflammatory activity by inhibiting the production of various inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is its potent anticancer activity against various cancer cell lines. It also exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the research on Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate. One of the directions is to study its pharmacokinetics and pharmacodynamics in animal models to determine its safety and efficacy in vivo. Another direction is to investigate its potential synergistic effects with other anticancer agents to enhance its therapeutic efficacy. Moreover, the development of novel formulations and delivery systems can improve its solubility and bioavailability, making it a more effective anticancer agent.

Synthesis Methods

The synthesis of Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves the condensation reaction of 2-(1,3-benzodioxol-5-ylmethylene)malononitrile with ethyl cyanoacetate in the presence of ammonium thiocyanate. The reaction is carried out in ethanol under reflux conditions for several hours, followed by purification using column chromatography. The yield of the product is around 60%, and the purity is confirmed using spectroscopic techniques.

properties

Product Name

Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Molecular Formula

C17H17NO5S2

Molecular Weight

379.5 g/mol

IUPAC Name

propyl 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C17H17NO5S2/c1-2-7-21-15(19)5-6-18-16(20)14(25-17(18)24)9-11-3-4-12-13(8-11)23-10-22-12/h3-4,8-9H,2,5-7,10H2,1H3/b14-9-

InChI Key

PKPXTFHCAQLZAZ-ZROIWOOFSA-N

Isomeric SMILES

CCCOC(=O)CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S

SMILES

CCCOC(=O)CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S

Canonical SMILES

CCCOC(=O)CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S

Origin of Product

United States

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